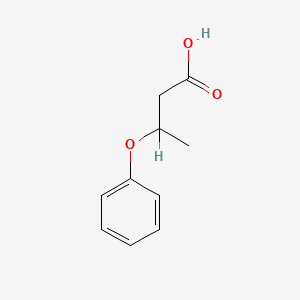

3-Phenoxybutanoic acid

CAS No.: 64508-87-8

Cat. No.: VC3826889

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64508-87-8 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 3-phenoxybutanoic acid |

| Standard InChI | InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |

| Standard InChI Key | FBJWHMYVHYDATM-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)OC1=CC=CC=C1 |

| Canonical SMILES | CC(CC(=O)O)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Characteristics

3-Phenoxybutanoic acid belongs to the class of aryloxy carboxylic acids, featuring a phenyl ether group (-O-C₆H₅) attached to the β-carbon of butanoic acid. Its IUPAC name is 3-phenoxybutanoic acid, and its structure is defined by the SMILES notation CC(CC(=O)O)OC1=CC=CC=C1 . The molecule’s planar phenyl ring and flexible aliphatic chain contribute to its amphiphilic nature, enabling interactions with both polar and nonpolar environments.

Table 1: Fundamental Chemical Properties

The compound’s low water solubility and moderate lipophilicity (logP ~1.8, estimated) suggest utility in organic solvents, though experimental data remain sparse.

Applications and Functional Roles

Pharmacological Research

Emerging studies explore its potential as a dopamine transporter (DAT) modulator. In vitro assays indicate that low concentrations of structurally related compounds (e.g., 3-PBA) increase DAT expression, facilitating neurotoxin uptake into dopaminergic neurons . While direct evidence for 3-phenoxybutanoic acid is lacking, its metabolic proximity to bioactive derivatives warrants further investigation .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Solvent Compatibility | DMSO, ethanol, ethyl acetate | |

| Stability | 6 months at -80°C |

Toxicity Profile

Future Research Directions

Mechanistic Studies

-

Neurotoxicity Screening: Evaluate 3-phenoxybutanoic acid’s effects on DAT function and α-synuclein aggregation using in vitro neuronal models .

-

Metabolic Pathways: Characterize its enzymatic conversion in mammalian systems, particularly cytochrome P450-mediated oxidation .

Material Science Applications

-

Liquid Crystal Synthesis: Exploit its amphiphilicity for designing mesogenic compounds with tunable phase transitions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume